
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 1-Methyl-4-(piperidin-4-yl)-piperazine involves the dissolution of the residue in hydrochloric acid, extraction with ethyl acetate, and basification with a 48% aqueous solution of sodium hydroxide . Another example is the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr) 4 and NaBH 3 CN .Scientific Research Applications
1. Potential Neurological ImpactThe structure of the compound bears resemblance to molecules that have been studied for their neurological effects. For instance, MPTP, a neurotoxin structurally similar to certain piperidine derivatives, has been found to induce parkinsonism in humans by selectively damaging cells in the substantia nigra, a region of the brain critical for the control of movements (Langston et al., 1983). This indicates the potential neurological implications of structurally related compounds, warranting further investigation into the specific effects of "N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide."
2. Pharmacokinetics and Metabolism
Research on compounds with similar structures has shed light on their metabolism and pharmacokinetics. For instance, studies on SB-649868, a novel orexin 1 and 2 receptor antagonist with a piperidine substructure, have detailed its metabolism, identifying principal circulating components and the main routes of metabolism, which involved extensive oxidation processes (Renzulli et al., 2011). Similar metabolic pathways may be relevant to the compound , highlighting the need for detailed pharmacokinetic and metabolic profiling.
3. Antioxidant Properties
Compounds containing methylsulfonyl groups have been studied for their antioxidant properties. Methylsulfonylmethane (MSM), for instance, has been shown to reduce oxidative stress in humans, indicating the potential antioxidant capacity of similar compounds (Nakhostin-Roohi et al., 2013). Given the presence of a methylsulfonyl group in the compound of interest, exploring its antioxidant properties could be a significant area of research.
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O5S/c1-28(25,26)22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)27-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWKYTHOANIUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

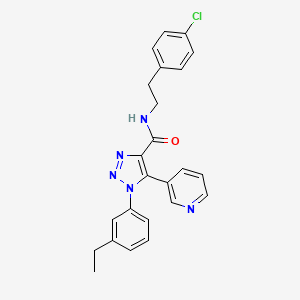
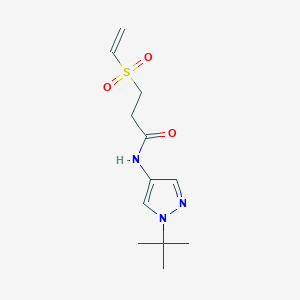
![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)
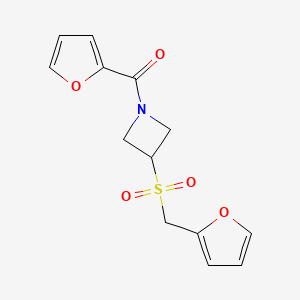

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)
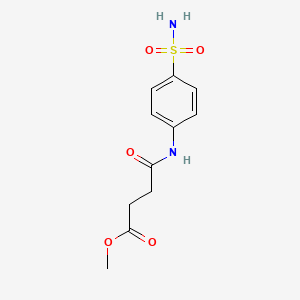
![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)
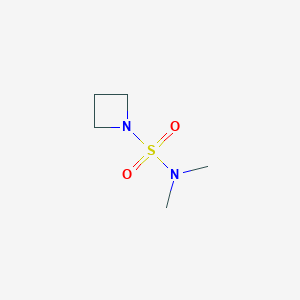
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)
![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)
![4-(3-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2641358.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2641359.png)
![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)